molecular formula C18H13N5O4S B11058359 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11058359
M. Wt: 395.4 g/mol
InChI Key: NLFWASKMRRDJPA-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with acetic anhydride.

    Introduction of the pyridine ring: This step may involve the reaction of a suitable precursor with cyanamide and other reagents to form the dicyanopyridine structure.

    Coupling reactions: The final step involves coupling the benzodioxole and pyridine derivatives through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C18H13N5O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H13N5O4S/c1-9(24)12-3-14-15(27-8-26-14)4-13(12)22-16(25)7-28-18-11(6-20)2-10(5-19)17(21)23-18/h2-4H,7-8H2,1H3,(H2,21,23)(H,22,25)

InChI Key

NLFWASKMRRDJPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)OCO2

Origin of Product

United States

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